

An In-depth Technical Guide to (2-Fluorobenzyl)hydrazine Dihydrochloride

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Compound of Interest

Compound Name: (2-Fluorobenzyl)hydrazine dihydrochloride

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Abstract

(2-Fluorobenzyl)hydrazine dihydrochloride is a fluorinated organic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. [1][2] Its structure, featuring a 2-fluorobenzyl moiety and a reactive hydrazine group, allows for the construction of diverse molecular scaffolds, particularly nitrogen-containing heterocycles, which are prevalent in many pharmacologically active molecules.[3] The presence of the fluorine atom can favorably influence properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **(2-fluorobenzyl)hydrazine dihydrochloride**, supported by experimental protocols and data presented in a structured format.

Chemical and Physical Properties

(2-Fluorobenzyl)hydrazine dihydrochloride is a dihydrochloride salt, which enhances its solubility in aqueous solutions and polar protic solvents compared to its free base form.[1] The ortho-fluorine substitution on the benzene ring significantly influences the molecule's electronic properties and reactivity.[1]

Table 1: Physicochemical Properties of (2-Fluorobenzyl)hydrazine and its Dihydrochloride Salt

Property	Value	Source
(2-Fluorobenzyl)hydrazine Dihydrochloride		
Molecular Formula	C ₇ H ₁₁ Cl ₂ FN ₂	[1] [4] [5]
Molecular Weight	213.08 g/mol	[1] [4] [5]
CAS Number	1349715-77-0	[5]
Melting Point	Not specified; related compounds melt at 132-145°C with decomposition.	[1]
Solubility	Enhanced water solubility. [1] Soluble in lower alcohols like ethanol and methanol. [1]	
Appearance	Crystalline solid	[1]
Purity	≥98%	[5]
Storage	4°C, stored under nitrogen	[5]
(2-Fluorobenzyl)hydrazine (Free Base)		
Molecular Formula	C ₇ H ₉ FN ₂	[2] [6]
Molecular Weight	140.16 g/mol	[2] [6]
CAS Number	51859-98-4	[2]
Boiling Point	~265.8°C (predicted)	[2]
Density	1.144 g/cm ³ (predicted)	[2]
pKa	~6.74 (predicted)	[2]
Physical Form	Clear, colorless liquid	[2]

Table 2: Computational Data for **(2-Fluorobenzyl)hydrazine Dihydrochloride**

Parameter	Value	Source
TPSA (Topological Polar Surface Area)	38.05 Å ²	[5]
LogP	1.6326	[5]
Hydrogen Bond Acceptors	2	[5]
Hydrogen Bond Donors	2	[5]
Rotatable Bonds	2	[5]

Spectroscopic Data

Spectroscopic analysis confirms the structure of **(2-fluorobenzyl)hydrazine dihydrochloride**.

Table 3: Spectroscopic Data for **(2-Fluorobenzyl)hydrazine Dihydrochloride**

Technique	Data Description	Source
¹ H NMR	Aromatic protons are observed in the 7.0-7.5 ppm region, with coupling patterns influenced by the ortho-fluorine. The methylene protons typically appear around 4.5-5.0 ppm.	[1]
Infrared (IR) Spectroscopy	Broad N-H stretching vibrations are present in the 3000-3500 cm ⁻¹ range due to ionic hydrogen bonding. Protonated hydrazine groups (NH ₂ ⁺ and NH ₃ ⁺) show stretching modes at higher frequencies compared to the neutral compound. Aromatic C-H stretching is observed around 3000 cm ⁻¹ .	[1]
Mass Spectrometry (MS)	The molecular ion of the free base is often observed at m/z 140 due to the loss of two HCl molecules. A characteristic fragment is the fluorobenzyl cation at m/z 110, resulting from the loss of the hydrazine group.	[1]

Synthesis

The primary synthetic route to **(2-fluorobenzyl)hydrazine dihydrochloride** involves the reaction of a 2-fluorobenzyl halide with hydrazine hydrate, followed by acidification with hydrochloric acid.[\[1\]](#)

Experimental Protocol: Synthesis from 2-Fluorobenzyl Chloride

This protocol is adapted from a patented synthetic method.

Reaction Scheme:

Materials:

- 2-Fluorobenzyl chloride (100 g)
- Hydrazine hydrate (301.5 g)
- Water (500 ml)
- Dichloromethane
- Ethyl acetate-hydrochloric acid solution (260 ml)
- Isopropanol (600 ml)

Procedure:

- A solution of water (500 ml) and hydrazine hydrate (301.5 g) is pre-cooled to 0-5°C.
- 2-Fluorobenzyl chloride (100 g) is slowly added to the cooled solution while maintaining the temperature between 0-5°C.
- The reaction mixture temperature is raised to 25-30°C and stirred for 4 hours.
- Dichloromethane is added to the reaction mixture at 25-30°C and stirred for 20 minutes.
- The organic and aqueous layers are separated. The aqueous layer is extracted with dichloromethane.
- The organic layers are combined, and an ethyl acetate-hydrochloric acid solution (260 ml) is added at 25-30°C. The mixture is stirred for 4 hours.

- The precipitated solid is filtered and washed with dichloromethane.
- To the wet compound, isopropanol (600 ml) is added at 25-30°C.
- The mixture is heated to 60-65°C and stirred for 45 minutes.
- The reaction mixture is cooled to 25-30°C and stirred for 3 hours.
- The precipitated solid is filtered, washed with isopropanol, and dried to yield **(2-fluorobenzyl)hydrazine dihydrochloride**.

Purification:

Recrystallization is a common method for purifying **(2-fluorobenzyl)hydrazine dihydrochloride**.^[1] A typical procedure involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization.^[1]

Reactivity and Applications

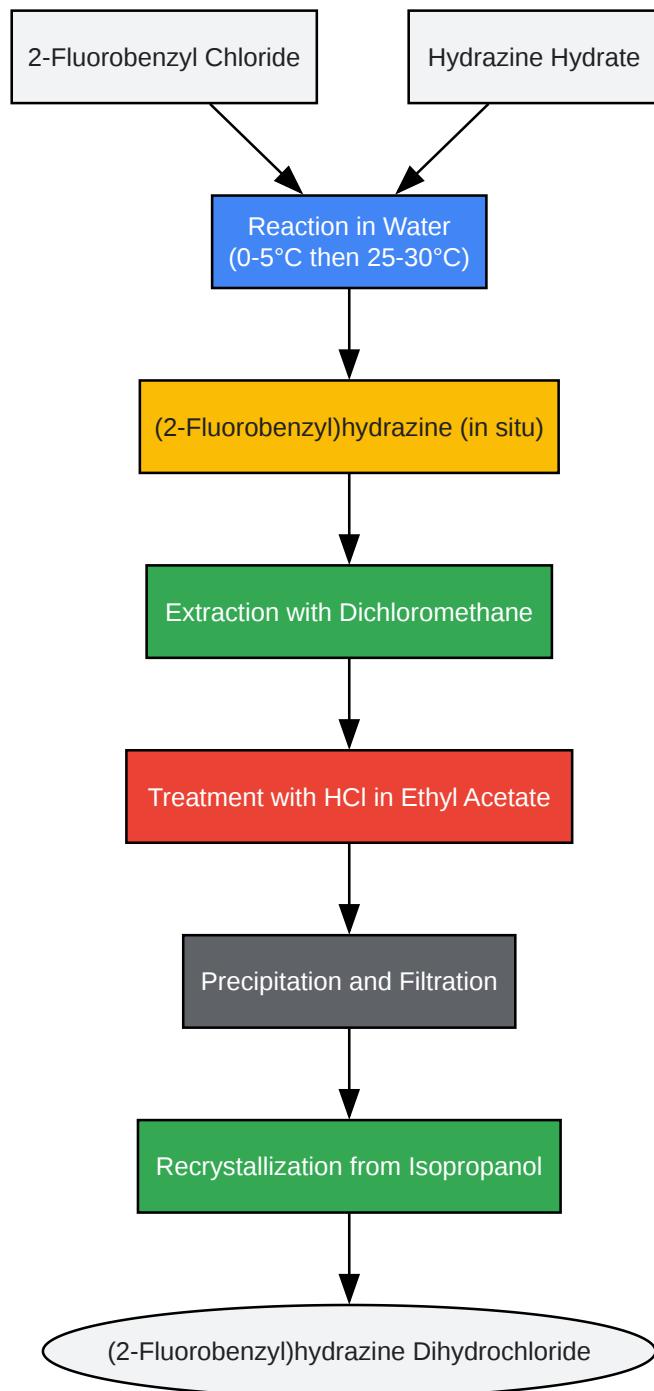
(2-Fluorobenzyl)hydrazine dihydrochloride is a valuable reagent in organic synthesis, primarily due to the reactivity of the hydrazine moiety and the influence of the fluorinated aromatic ring.^[1]

- Building Block for Heterocycles: The hydrazine group can undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones, which can then be cyclized to synthesize various nitrogen-containing heterocycles like indoles and pyrazoles.^[3]
- Medicinal Chemistry Scaffold: Hydrazine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.^[1] This makes **(2-fluorobenzyl)hydrazine dihydrochloride** an attractive starting material for the development of new pharmaceutical agents.^{[1][2]}
- Influence of Fluorine: The ortho-fluorine atom can modulate the reactivity of the molecule and impart desirable properties to its derivatives, such as increased metabolic stability and enhanced binding affinity to biological targets.^{[1][3]}

Visualizations

Synthesis Workflow

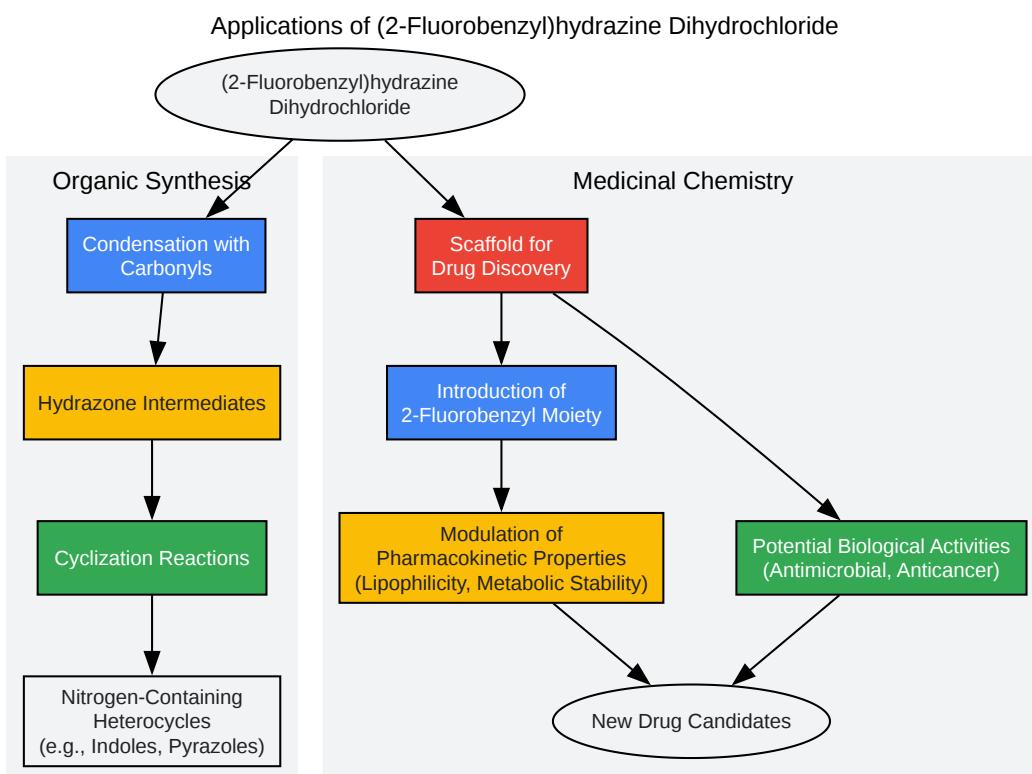
Synthesis Workflow of (2-Fluorobenzyl)hydrazine Dihydrochloride



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Caption: Synthesis workflow for **(2-Fluorobenzyl)hydrazine dihydrochloride**.

Applications and Logical Relationships



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Caption: Potential applications and logical relationships.

Safety and Handling

(2-Fluorobenzyl)hydrazine dihydrochloride should be handled with care, following standard laboratory safety procedures. Based on the properties of related compounds, it is likely to be toxic if swallowed, in contact with skin, or if inhaled.^[6] It may also cause skin and eye irritation.^[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[2] Work should be conducted in a well-ventilated area or a fume hood.^[2]

Conclusion

(2-Fluorobenzyl)hydrazine dihydrochloride is a valuable and versatile chemical intermediate. Its synthesis is well-described, and its reactivity allows for the creation of a wide array of complex molecules. The presence of a fluorine atom provides an additional tool for fine-tuning the properties of the final products. This technical guide provides a solid foundation for researchers and scientists looking to utilize this compound in their synthetic and drug discovery endeavors.

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